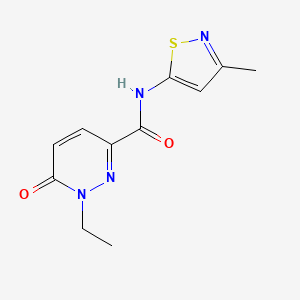
4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide, also known as 4-MMPPC, is a synthetic piperidine derivative with a range of applications in scientific research. Its unique structure and properties make it an attractive choice for a variety of research applications, including drug development, biochemical and physiological studies, and lab experiments.
Wissenschaftliche Forschungsanwendungen
4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide has been used in a variety of scientific research applications due to its unique structure and properties. It has been used in drug development studies for its ability to modulate the activity of certain enzymes and receptors. It has also been used in biochemical and physiological studies to investigate the effects of certain compounds on cellular processes. Additionally, this compound has been used in lab experiments to study the effects of different compounds on the structure and function of cells.
Wirkmechanismus
The exact mechanism of action of 4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is not yet fully understood. However, it is believed to act as a partial agonist of certain receptors and enzymes, which modulates the activity of these receptors and enzymes. It is also believed to interact with certain cellular components, such as proteins and lipids, to affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to modulate the activity of certain enzymes and receptors, which can affect a variety of cellular processes. Additionally, it has been shown to interact with certain cellular components, such as proteins and lipids, to affect their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is an attractive choice for lab experiments due to its unique structure and properties. It has been shown to modulate the activity of certain enzymes and receptors, which can be used to investigate the effects of certain compounds on cellular processes. Additionally, it has been shown to interact with certain cellular components, such as proteins and lipids, to affect their structure and function. However, the exact mechanism of action of this compound is not yet fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide. These include further investigations into its mechanism of action, the development of new synthesis methods for this compound, and the exploration of new applications for this compound in drug development, biochemical and physiological studies, and lab experiments. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for various diseases and disorders. Finally, further research into the advantages and limitations of this compound for lab experiments could lead to the development of new methods and techniques for conducting experiments.
Synthesemethoden
4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is synthesized through a multi-step process involving the reaction of piperidine-1-carboxylic acid and 3,4,5-trimethoxyphenylacetonitrile. The first step involves the reaction of the piperidine-1-carboxylic acid and 3,4,5-trimethoxyphenylacetonitrile in the presence of an alkaline catalyst, such as sodium hydroxide, to form the intermediate compound this compound. The second step involves the reduction of the intermediate compound with a reducing agent, such as sodium borohydride, to form the final product this compound.
Eigenschaften
IUPAC Name |
4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-21-11-12-5-7-19(8-6-12)17(20)18-13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVDWSRRAFCBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426402.png)
![4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426412.png)
![4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426420.png)
![4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426430.png)
![4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426436.png)
![4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426441.png)
![3-cyclopentyl-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B6426448.png)



![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6426465.png)
![2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6426472.png)